molecular formula C22H35ClN4O3 B14270163 Isoleucyl-phenylalanyl-lysine chloromethyl ketone CAS No. 126642-86-2

Isoleucyl-phenylalanyl-lysine chloromethyl ketone

Cat. No.: B14270163
CAS No.: 126642-86-2
M. Wt: 439.0 g/mol
InChI Key: QKUSFDORBSMJEV-UHFFFAOYSA-N
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Description

Isoleucyl-phenylalanyl-lysine chloromethyl ketone is a synthetic peptide-based compound known for its role as a protease inhibitor. This compound is particularly significant in biochemical research due to its ability to inhibit specific proteases, making it a valuable tool in studying enzyme mechanisms and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoleucyl-phenylalanyl-lysine chloromethyl ketone typically involves the stepwise assembly of the peptide chain followed by the introduction of the chloromethyl ketone group. The process begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). The peptide chain is then assembled using standard peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide). After the peptide chain is complete, the protecting groups are removed, and the chloromethyl ketone group is introduced using chloromethyl ketone reagents under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Isoleucyl-phenylalanyl-lysine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the reactive chloromethyl ketone group. This group can react with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of covalent bonds .

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and hydroxyl groups.

    Conditions: Mild to moderate temperatures, neutral to slightly basic pH.

Major Products: The major products formed from these reactions are covalently modified peptides or proteins, where the chloromethyl ketone group has reacted with the nucleophilic site on the target molecule .

Mechanism of Action

Isoleucyl-phenylalanyl-lysine chloromethyl ketone exerts its effects by covalently binding to the active site of serine proteases. The chloromethyl ketone group reacts with the serine residue in the active site, forming a stable covalent bond and thereby inhibiting the enzyme’s activity. This irreversible inhibition allows for the detailed study of enzyme function and the identification of key residues involved in catalysis .

Comparison with Similar Compounds

Uniqueness: Isoleucyl-phenylalanyl-lysine chloromethyl ketone is unique due to its specific sequence and the presence of the isoleucyl and lysine residues, which confer distinct binding properties and specificity towards certain proteases. This makes it a valuable tool in studying specific enzyme-substrate interactions and in the development of targeted inhibitors .

Properties

CAS No.

126642-86-2

Molecular Formula

C22H35ClN4O3

Molecular Weight

439.0 g/mol

IUPAC Name

2-amino-N-[1-[(7-amino-1-chloro-2-oxoheptan-3-yl)amino]-1-oxo-3-phenylpropan-2-yl]-3-methylpentanamide

InChI

InChI=1S/C22H35ClN4O3/c1-3-15(2)20(25)22(30)27-18(13-16-9-5-4-6-10-16)21(29)26-17(19(28)14-23)11-7-8-12-24/h4-6,9-10,15,17-18,20H,3,7-8,11-14,24-25H2,1-2H3,(H,26,29)(H,27,30)

InChI Key

QKUSFDORBSMJEV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N

Origin of Product

United States

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